Methyl ZINC chloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

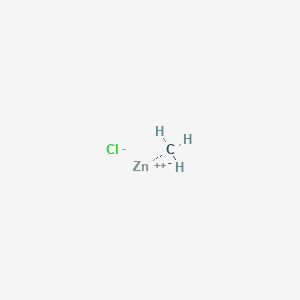

Fórmula molecular |

CH3ClZn |

|---|---|

Peso molecular |

115.9 g/mol |

Nombre IUPAC |

zinc;carbanide;chloride |

InChI |

InChI=1S/CH3.ClH.Zn/h1H3;1H;/q-1;;+2/p-1 |

Clave InChI |

NMLXKNNXODLJIN-UHFFFAOYSA-M |

SMILES canónico |

[CH3-].[Cl-].[Zn+2] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Zinc Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl zinc chloride (CH₃ZnCl), an important organozinc reagent in organic synthesis. This document details experimental protocols, data presentation in structured tables, and logical diagrams to facilitate understanding and application in research and development.

Introduction

This compound is a valuable reagent, particularly in cross-coupling reactions such as the Negishi coupling, where it serves as a nucleophilic source of a methyl group.[1] Its lower reactivity compared to Grignard or organolithium reagents often imparts greater functional group tolerance and selectivity. This guide outlines a common and effective method for its preparation and the analytical techniques used for its characterization.

Synthesis of this compound

This compound is typically prepared via the transmetalation of a methyl Grignard reagent with zinc chloride. This method is favored for its relatively straightforward procedure and the ready availability of the starting materials.

Synthesis Workflow

The synthesis involves the careful addition of a methyl Grignard reagent to a solution of anhydrous zinc chloride in an inert solvent, typically tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the decomposition of the organometallic species.

Figure 1. Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Methylmagnesium iodide (CH₃MgI) or Methylmagnesium chloride (CH₃MgCl) solution in THF (typically 3.0 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous n-hexane

-

Schlenk flask and other appropriate glassware for air-sensitive techniques

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation of Zinc Chloride Solution: A Schlenk flask is charged with anhydrous zinc chloride under an inert atmosphere. Anhydrous THF is added to dissolve the zinc chloride, and the solution is stirred until it becomes homogeneous.[2]

-

Reaction: The zinc chloride solution is cooled to 0 °C in an ice bath. The methylmagnesium halide solution is then added dropwise to the stirred zinc chloride solution. The rate of addition should be controlled to maintain the reaction temperature.

-

Warming and Stirring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 1-2 hours to ensure the completion of the transmetalation.

-

Purification (Optional): The resulting solution of this compound often contains magnesium halides as a precipitate. For applications requiring a salt-free solution, the mixture can be allowed to settle, and the clear supernatant containing the this compound can be carefully cannulated to another flask. Alternatively, the magnesium salts can be precipitated by the addition of 1,4-dioxane (B91453) and removed by filtration under an inert atmosphere.

Note: The concentration of the prepared this compound solution can be determined by titration.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

Characterization Workflow

The characterization process involves obtaining spectroscopic and analytical data to confirm the structure and purity of the synthesized compound.

Figure 2. Workflow for the characterization of this compound.

Quantitative Data

The following tables summarize the expected and reported data for the characterization of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | CH₃ClZn |

| Molecular Weight | 115.88 g/mol [3] |

| Appearance | Typically a colorless solution in THF[4] |

| Solubility | Soluble in ethers (e.g., THF, diethyl ether)[4] |

Table 2: NMR Spectroscopic Data for this compound (in THF-d₈)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~ -0.5 to -1.0 | Singlet | N/A | Zn-CH₃ |

| ¹³C | ~ -5 to 0 | - | - | Zn-CH₃ |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and the presence of coordinating species.

Table 3: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 114, 116, 118 | Isotopic Pattern | [CH₃ZnCl]⁺ (Molecular Ion Peak, showing isotopic distribution of Zn and Cl) |

| 99, 101, 103 | Variable | [ZnCl]⁺ (Loss of CH₃ radical) |

| 79, 81 | Variable | [CH₃Zn]⁺ (Loss of Cl radical) |

Note: The fragmentation pattern and relative intensities can vary depending on the ionization method used.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical % | Found % (Typical) |

| C | 10.37 | 10.3 ± 0.4 |

| H | 2.61 | 2.6 ± 0.4 |

| Cl | 30.60 | 30.6 ± 0.4 |

| Zn | 46.42 | 46.4 ± 0.4 |

Note: A deviation of ±0.4% from the theoretical value is generally considered acceptable for pure compounds.[5]

Applications in Organic Synthesis

This compound is a key reagent in various carbon-carbon bond-forming reactions. Its primary application is in palladium-catalyzed Negishi cross-coupling reactions to introduce a methyl group onto sp²- and sp³-hybridized carbon centers.

Negishi Cross-Coupling Pathway

The catalytic cycle of a Negishi coupling involving this compound is depicted below.

Figure 3. Catalytic cycle of the Negishi cross-coupling reaction.

Safety and Handling

This compound is a reactive organometallic compound and should be handled with appropriate safety precautions.

-

Air and Moisture Sensitivity: It is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

-

Toxicity and Corrosivity: this compound is toxic and corrosive.[4] It can cause severe skin burns and eye damage.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, when handling this reagent.

-

Storage: Store in a cool, dry place under an inert atmosphere.

This guide provides essential information for the synthesis and characterization of this compound. For specific applications, further optimization of reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

An In-Depth Technical Guide to the Fundamental Properties of Methylzinc Chloride Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylzinc chloride (CH₃ZnCl) is a key organozinc reagent widely utilized in organic synthesis. As a less reactive alternative to Grignard and organolithium reagents, it offers enhanced functional group tolerance, making it an invaluable tool in the construction of complex molecules, particularly in the pharmaceutical industry.[1] This guide provides a comprehensive overview of the fundamental properties of methylzinc chloride, with a focus on its preparation, structure in solution, reactivity, and applications in cross-coupling reactions. All quantitative data is presented in structured tables, and detailed experimental protocols and reaction pathway diagrams are provided to assist researchers in its practical application.

Physical and Chemical Properties

Methylzinc chloride is typically supplied and used as a solution in tetrahydrofuran (B95107) (THF).[2][3][4] It is a colorless liquid with a pungent odor.[5][6] Due to its sensitivity to air and moisture, it must be handled under an inert atmosphere.[1][5]

| Property | Value | Reference(s) |

| Chemical Formula | CH₃ClZn | [7][8][9] |

| Molecular Weight | 115.88 g/mol | [3][4][10] |

| Appearance | Colorless liquid (as a solution in THF) | [5][6] |

| Density (2.0 M in THF) | 1.033 g/mL at 25 °C | [3][10] |

| Boiling Point (2.0 M in THF) | 67 °C | [3][10] |

| Flash Point (2.0 M in THF) | -17 °C (closed cup) | [10] |

Solubility

Stability and Reactivity

Methylzinc chloride solution is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[7][9] It is chemically stable under standard ambient conditions (room temperature) when stored under an inert atmosphere.[11] However, it is sensitive to moisture and can form explosive peroxides upon prolonged storage, a property often associated with the THF solvent.[5][11][12] Thermal decomposition can release irritating and hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[12]

Structure in Solution: The Schlenk Equilibrium

In solution, organozinc halides like methylzinc chloride exist in a dynamic equilibrium known as the Schlenk equilibrium. This involves the disproportionation of the alkylzinc halide into a dialkylzinc species and a zinc halide.[12][13] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the organic and halide substituents.[13]

Experimental Protocols

Caution: Methylzinc chloride and its precursors are hazardous. All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., argon or nitrogen), and with appropriate personal protective equipment (flame-retardant lab coat, safety goggles, and chemical-resistant gloves).[5][11][14]

Preparation of Methylzinc Chloride from Methyl Iodide and a Zinc-Copper Couple

This protocol is adapted from established methods for the synthesis of dialkylzinc compounds.[15][16] The direct reaction of methyl iodide with a zinc-copper couple forms an intermediate methylzinc iodide, which can then be used or can disproportionate. To favor the formation of methylzinc chloride, anhydrous zinc chloride can be introduced.

Materials:

-

Zinc dust (<325 mesh)

-

Copper(I) iodide (CuI)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous zinc chloride (ZnCl₂) (optional, for driving equilibrium)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

-

Dry glassware (oven-dried and cooled under inert gas)

Procedure:

-

Activation of Zinc: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and inert gas inlet, add zinc dust (1.2 equivalents). Briefly heat the zinc dust under vacuum with a heat gun and then cool under a stream of inert gas. Add a catalytic amount of copper(I) iodide (approx. 1-2 mol%).

-

Reaction Setup: Add anhydrous THF to the flask to create a slurry.

-

Addition of Methyl Iodide: Slowly add methyl iodide (1.0 equivalent) dropwise to the stirred zinc slurry at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the mixture at room temperature or gentle reflux until the reaction is complete (this can be monitored by GC analysis of quenched aliquots).

-

Formation of Methylzinc Chloride: The resulting solution will primarily contain methylzinc iodide. For applications requiring methylzinc chloride, anhydrous zinc chloride can be added to the solution to facilitate halide exchange, driving the equilibrium.

-

Use: The resulting solution of methylzinc chloride is typically used directly in subsequent reactions without isolation.

Quenching of Methylzinc Chloride Reactions

Unreacted methylzinc chloride and other reactive organometallic species must be safely quenched at the end of a reaction.[16]

Procedure:

-

Cool the reaction mixture in an ice-water bath (0 °C).

-

Slowly and carefully add a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), dropwise with vigorous stirring.[14] Be aware that this will generate methane (B114726) gas, so adequate ventilation is crucial.

-

Alternatively, for a less vigorous quench, a solution of isopropanol (B130326) in an inert solvent like toluene (B28343) can be added slowly before the addition of aqueous ammonium chloride.[16]

-

Once the quenching is complete and gas evolution has ceased, the mixture can be worked up through standard aqueous extraction procedures.

Spectroscopic Data

Applications in Organic Synthesis: The Negishi Cross-Coupling Reaction

Methylzinc chloride is a prominent reagent in palladium- or nickel-catalyzed Negishi cross-coupling reactions, which form a carbon-carbon bond between an organozinc compound and an organic halide or triflate.[7] This reaction has a broad scope and high functional group tolerance.[5]

The catalytic cycle for a palladium-catalyzed Negishi coupling is illustrated below.

Mechanism Steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The methyl group from methylzinc chloride is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic groups attached. Zinc chloride is released as a byproduct.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond (R-CH₃) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylzinc chloride 2.0M tetrahydrofuran 5158-46-3 [sigmaaldrich.com]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. On-demand synthesis of organozinc halides under continuous flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.washington.edu [chem.washington.edu]

- 9. Methylzinc chloride | CH3ClZn | CID 4152418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. orgsyn.org [orgsyn.org]

- 12. Demonstration of promoted zinc Schlenk equilibria, their equilibrium values and derived reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Methylzinc Compounds: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, structure, reactivity, and application of methylzinc compounds in modern organic chemistry and pharmaceutical development.

Introduction

Methylzinc compounds, a subclass of organozinc reagents, have a rich history in organic synthesis, dating back to the pioneering work of Edward Frankland in the mid-19th century.[1] While historically overshadowed by the more reactive Grignard and organolithium reagents, methylzinc compounds have experienced a resurgence in recent years due to their unique reactivity profile, high functional group tolerance, and stereoselectivity in key chemical transformations.[1][2] This technical guide provides a comprehensive overview of the core chemistry of methylzinc compounds, with a focus on their synthesis, structural characteristics, reactivity, and practical applications in research and drug development. All quantitative data are summarized in structured tables, and detailed experimental protocols for key reactions are provided.

Core Concepts in Methylzinc Chemistry

Synthesis of Methylzinc Compounds

Methylzinc compounds can be broadly categorized into two main types: dimethylzinc (B1204448) (Zn(CH₃)₂) and methylzinc halides (CH₃ZnX, where X = Cl, Br, I).

2.1.1 Dimethylzinc (Zn(CH₃)₂)

The traditional and still widely used laboratory synthesis of dimethylzinc involves the reaction of methyl iodide with a zinc-copper couple.[1] The copper serves to activate the zinc metal.

A more recent and industrially scalable method involves the reaction of a dimethylaluminum halide (e.g., dimethylaluminum chloride) with a dialkylzinc (e.g., diethylzinc), followed by distillative removal of the more volatile dimethylzinc.[3]

2.1.2 Methylzinc Halides (CH₃ZnX)

Methylzinc halides are typically prepared through the direct insertion of zinc metal into a methyl halide, or by the reaction of zinc with methyl thionyl chloride at low temperatures.[4] They are often prepared in situ for immediate use in subsequent reactions. Commercially, methylzinc chloride is available as a solution in THF.

Structure and Bonding

The carbon-zinc bond in methylzinc compounds is predominantly covalent with a significant degree of ionic character due to the difference in electronegativity between carbon (2.55) and zinc (1.65).[5] This polarity renders the methyl group nucleophilic.

Dimethylzinc is a linear molecule in the gas phase and in solution, with the two methyl groups situated 180° apart.[6] In the solid state, it exists in two polymorphic forms, a high-temperature tetragonal phase and a low-temperature monoclinic phase.[2]

Methylzinc halides exist in a Schlenk equilibrium in solution, which can involve the disproportionation to dimethylzinc and zinc dihalide. The exact speciation is dependent on the solvent and the presence of coordinating additives.

Reactivity and Applications

Methylzinc compounds are valued for their moderate reactivity, which allows for a high degree of chemoselectivity. Unlike their more reactive counterparts, they are generally tolerant of functional groups such as esters, ketones, and amides.

Key applications include:

-

Methylation Reactions: As a source of a methyl nucleophile, they are used to introduce methyl groups into organic molecules.[1]

-

Negishi Coupling: Methylzinc halides are excellent partners in palladium- or nickel-catalyzed cross-coupling reactions to form C-C bonds.[7]

-

Simmons-Smith Cyclopropanation: While diethylzinc (B1219324) is more commonly used, dimethylzinc can also be a precursor for the formation of the zinc carbenoid required for the cyclopropanation of alkenes.

-

Enantioselective Additions: In the presence of chiral ligands, methylzinc compounds can add to aldehydes and ketones with high enantioselectivity.

Quantitative Data

The following tables summarize key quantitative data for representative methylzinc compounds.

Table 1: Physical and Thermochemical Properties of Dimethylzinc

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆Zn | [6] |

| Molar Mass | 95.45 g/mol | [6] |

| Appearance | Colorless liquid | [6] |

| Melting Point | -42 °C | [8] |

| Boiling Point | 46 °C | [8] |

| Standard Enthalpy of Formation (ΔfH°, gas) | 50.6 kJ/mol | [8] |

| Zn-C Bond Dissociation Energy | ~188 kJ/mol | [5] |

Table 2: Structural Parameters of Dimethylzinc

| Parameter | Solid State (α-phase) | Gas Phase | Reference(s) |

| Zn-C Bond Length | 1.927(6) Å | 1.930(2) Å | [2][6] |

| C-Zn-C Bond Angle | 180° | 180° | [2][6] |

Table 3: Spectroscopic Data for Methylzinc Compounds

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Solvent | Reference(s) |

| (CH₃)₂Zn | -0.6 to -0.8 | -5 to -8 | Various | General organometallic texts |

| CH₃ZnCl | ~ -0.5 | ~ -6 | THF | General organometallic texts |

Note: Specific NMR chemical shifts can vary depending on the solvent, concentration, and temperature. The values provided are approximate ranges found in the literature for organozinc compounds.

Experimental Protocols

Synthesis of Dimethylzinc from Dimethylaluminum Chloride and Diethylzinc

Caution: Dimethylzinc is pyrophoric and reacts violently with water and air. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

Procedure: [3]

-

To a flask equipped with a fractional distillation column and under a nitrogen atmosphere, charge dimethylaluminum chloride (DMAC).

-

Heat the DMAC to 90-110 °C.

-

Slowly add diethylzinc (DEZ) to the heated DMAC.

-

Dimethylzinc (boiling point: 44 °C) will begin to distill. Collect the distilled dimethylzinc in a receiver cooled in an ice bath.

-

Continue the distillation until the rate slows, then gradually reduce the pressure to ensure complete removal of the product.

-

Yields of 75-85% can be expected based on the limiting reagent.[3]

Nickel-Catalyzed Negishi Coupling of an Aryl Halide with Methylzinc Chloride

Procedure: [7]

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 eq) and the nickel catalyst (e.g., Ni(acac)₂, 5 mol%) in a suitable anhydrous solvent (e.g., THF, DMA).

-

Add a solution of methylzinc chloride (1.2-1.5 eq) in THF to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizations

Synthesis of Dimethylzinc Workflow

Caption: Workflow for the synthesis of dimethylzinc.

Catalytic Cycle of Negishi Coupling

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Conclusion

Methylzinc compounds are versatile and valuable reagents in modern organic synthesis. Their moderate reactivity and high functional group tolerance make them indispensable tools for the construction of complex molecules, particularly in the context of pharmaceutical research and development. This guide has provided a foundational understanding of their chemistry, from synthesis and structure to reactivity and application, equipping researchers and scientists with the knowledge to effectively utilize these powerful reagents in their work.

References

- 1. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. The Solid-State Structures of Dimethylzinc and Diethylzinc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl zinc [webbook.nist.gov]

- 4. The “Periodic Table” of 1-methylbenzotriazole: Zinc(II) Complexes | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Dimethylzinc - Wikipedia [en.wikipedia.org]

- 7. calpaclab.com [calpaclab.com]

- 8. Dimethylzinc - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide on the Core Mechanism of Action of Methyl Zinc Chloride

Disclaimer: Scientific literature extensively documents the role of methyl zinc chloride (CH₃ZnCl) as a reagent in organic chemistry. However, there is a significant lack of research on its specific biological mechanism of action. This guide will briefly cover its chemical applications and then provide an in-depth analysis of the known biological mechanisms of zinc ions (Zn²⁺), which may serve as a proxy for understanding potential, though unconfirmed, biological effects of this compound. The information presented on biological pathways and cellular effects pertains to zinc ions and should not be directly extrapolated to this compound without further specific research.

Introduction to this compound

This compound is an organozinc compound primarily utilized as a nucleophilic methylating agent in organic synthesis. Its key application lies in carbon-carbon bond formation through cross-coupling reactions, most notably the Negishi coupling, where it reacts with organic halides in the presence of a nickel or palladium catalyst. Due to its high reactivity with water and air, it is typically handled under inert atmospheres and is often supplied as a solution in tetrahydrofuran (B95107) (THF).

The Biological Role of Zinc: A Proxy for Understanding Potential Mechanisms

Zinc is an essential trace element vital for a vast array of physiological processes. It serves as a structural component of numerous proteins, a catalytic cofactor for hundreds of enzymes, and a signaling molecule. The biological activity of zinc is mediated by the intracellular concentration of free zinc ions (Zn²⁺), which is tightly regulated by a complex network of transporters and binding proteins.

Cellular Zinc Homeostasis

The maintenance of stable intracellular zinc levels is crucial for normal cellular function. Two primary families of zinc transporters are responsible for this regulation:

-

ZIP (Zrt- and Irt-like Protein) Transporters (SLC39A family): These transporters increase cytosolic zinc concentrations by facilitating zinc influx from the extracellular space or from intracellular organelles into the cytoplasm.[1]

-

ZnT (Zinc Transporter) Transporters (SLC30A family): These transporters decrease cytosolic zinc levels by promoting its efflux from the cell or into intracellular compartments such as the endoplasmic reticulum, Golgi apparatus, and synaptic vesicles.[1]

Metallothioneins, a family of cysteine-rich proteins, act as a primary intracellular buffer for zinc, sequestering and releasing zinc ions in response to various cellular signals.

Core Signaling Pathways Modulated by Zinc

Zinc ions act as intracellular second messengers, modulating several key signaling pathways that are central to cell fate decisions, including proliferation, differentiation, and apoptosis.

Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) Pathway

Zinc has been shown to activate the MAPK/ERK signaling cascade, a critical pathway in cell proliferation and differentiation.[2][3] Activation can be initiated by zinc influx, which leads to the activation of the small GTPase Ras.[2][4] Ras, in turn, triggers a phosphorylation cascade involving Raf, MEK, and finally ERK1/2.[5] Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to the expression of genes involved in cell cycle progression.[5]

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is another pro-survival and pro-growth signaling cascade that can be activated by zinc.[6][7] Zinc-induced activation of this pathway can occur through the inhibition of protein tyrosine phosphatases (PTPs) that negatively regulate receptor tyrosine kinases (RTKs).[7] This leads to the activation of PI3K, which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis.

Cellular Outcomes of Zinc Signaling

The modulation of signaling pathways by zinc translates into significant effects on cellular processes.

Cell Proliferation and Apoptosis

Zinc plays a dual role in regulating cell fate. Adequate levels of zinc are necessary for cell proliferation, and zinc deficiency can lead to cell cycle arrest and apoptosis.[8][9] Conversely, excessive zinc concentrations can be cytotoxic and induce apoptosis.[10] Zinc's anti-apoptotic effects are partly mediated by the activation of pro-survival pathways like PI3K/Akt and the inhibition of pro-apoptotic proteins such as caspases.[10]

Enzyme Inhibition

Zinc can act as an inhibitor for certain enzymes, particularly those with active site cysteine or histidine residues. A notable example is the inhibition of protein tyrosine phosphatases (PTPs). By binding to the active site of PTPs, zinc can prevent the dephosphorylation of their substrates, thereby prolonging the signaling activity of pathways regulated by tyrosine phosphorylation.

Quantitative Data on the Biological Effects of Zinc

The following tables summarize some of the reported quantitative data for the biological effects of zinc ions.

Table 1: Cytotoxicity of Zinc Chloride in Cell Lines

| Cell Line | Assay | EC₅₀/IC₅₀ | Exposure Time | Reference |

| HaCaT (Human Keratinocytes) | MTT | ~15 µg/mL | 24 hours | [11] |

| PC-3 (Prostate Cancer) | MTT | ~150 µM | 24 hours | [12] |

| PNT1A (Normal Prostate) | MTT | ~180 µM | 24 hours | [12] |

Table 2: Inhibition of Enzymes by Zinc

| Enzyme | Source | Inhibitory Constant (Kᵢ) / IC₅₀ | Comments | Reference |

| Protein Tyrosine Phosphatase β | Human | Kᵢ = 21 pM | Competitive inhibition | |

| Dopamine Transporter (DAT) | Human | IC₅₀ ~1 µM | Non-competitive inhibition | [13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of zinc's biological effects. Below are representative protocols for key experiments.

Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., zinc chloride) and incubate for the desired time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[14]

-

Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.

In Vitro Kinase Assay

This protocol is used to determine the effect of a substance on the activity of a specific kinase.

-

Reaction Setup: In a microcentrifuge tube, combine the purified kinase, its specific substrate, and the kinase reaction buffer (containing ATP and MgCl₂).[16]

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

-

Initiation and Incubation: Start the reaction by adding radiolabeled ATP ([γ-³²P]ATP) and incubate at 30°C for a specified time (e.g., 30 minutes).[17]

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).

-

Detection: Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography. Quantify the band intensity to determine the kinase activity.

Gene Expression Analysis by Quantitative PCR (qPCR)

qPCR is used to measure changes in the expression of specific genes in response to a stimulus.

-

Cell Treatment and RNA Extraction: Treat cells with the test compound for a specific duration. Harvest the cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[18]

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

Amplification and Detection: Perform the qPCR in a real-time PCR cycler, which monitors the fluorescence signal in each cycle. The cycle at which the fluorescence crosses a threshold (Cq value) is inversely proportional to the initial amount of target mRNA.

-

Data Analysis: Normalize the Cq values of the target gene to a reference (housekeeping) gene and calculate the fold change in gene expression relative to untreated controls using the ΔΔCq method.

Conclusion

While this compound is a well-established reagent in organic synthesis, its biological mechanism of action remains largely unexplored. This technical guide has provided a comprehensive overview of the known biological roles of zinc ions as a potential framework for understanding how an organozinc compound might interact with biological systems. Zinc is a critical signaling molecule that modulates key pathways such as MAPK/ERK and PI3K/Akt, thereby influencing fundamental cellular processes like proliferation and apoptosis. The provided quantitative data and experimental protocols offer a foundation for researchers interested in investigating the biological effects of zinc-containing compounds. However, it is imperative to conduct specific studies on this compound to elucidate its unique biological properties and potential mechanism of action, rather than relying on extrapolations from the known behavior of zinc ions.

References

- 1. benchchem.com [benchchem.com]

- 2. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracellular zinc stimulates ERK-dependent activation of p21Cip/WAF1 and inhibits proliferation of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ERK signaling leads to mitochondrial dysfunction in extracellular zinc-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 6. Zinc enhances intestinal epithelial barrier function through the PI3K/AKT/mTOR signaling pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanism underlying Akt activation in zinc-induced cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Zinc in the Modulation of Neuronal Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism and Regulation of Cellular Zinc Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. In vitro kinase assay [protocols.io]

- 17. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Profiling of zinc altered gene expression in human prostate normal versus cancer cells: a time course study - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Reagent: An In-depth Guide to the Early Studies of Organozinc Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early studies of organozinc reagents, tracing their discovery from Edward Frankland's foundational experiments to the development of cornerstone reactions that continue to influence modern organic synthesis. We provide a detailed look at the original experimental protocols, quantitative data from these pioneering studies, and logical diagrams to illustrate the workflows and mechanisms that opened the door to a new class of organometallic compounds.

The Genesis: Edward Frankland's Discovery of Dialkylzincs

The field of organometallic chemistry began in 1848 when English chemist Edward Frankland, in an attempt to isolate the elusive ethyl radical, synthesized the first organozinc compound, diethylzinc (B1219324).[1][2] His work not only introduced the first compound with a direct carbon-to-metal bond but also laid the groundwork for the theory of chemical valence.[2][3] Frankland's initial experiments involved heating ethyl iodide with zinc metal in a sealed glass tube, a procedure that, despite its simplicity, required immense skill to manage the pyrophoric and air-sensitive nature of the products.[1][4]

Frankland's Experimental Protocols

Frankland's early methods were a testament to his experimental ingenuity in an era before modern inert atmosphere techniques. He primarily used two methods for the synthesis of dialkylzincs.

Initial Sealed-Tube Synthesis (c. 1848):

This was the method used in the initial discovery.[4][5]

-

Preparation: Finely granulated zinc and ethyl iodide were placed into a thick-walled glass tube.

-

Sealing: The tube was carefully sealed under heat to prevent the ingress of air.

-

Reaction: The sealed tube was heated to approximately 150-200°C for several hours.[4] This led to the formation of a white crystalline solid (ethylzinc iodide) and a colorless, mobile liquid (diethylzinc).[4]

-

Isolation: The gaseous products were collected and analyzed, and the liquid diethylzinc was separated from the solid ethylzinc (B8376479) iodide by careful distillation, a hazardous undertaking given the compound's tendency to combust spontaneously in air.[1]

Improved Synthesis in Diethyl Ether:

Frankland later discovered that using diethyl ether as a solvent improved the reaction's safety and yield.[6]

-

Setup: A flask was fitted with a reflux condenser.

-

Reagents: Ethyl iodide, zinc, and diethyl ether were combined in the flask.

-

Reaction: The mixture was heated, allowing for a more controlled reaction under reflux.

-

Workup: The resulting mixture contained diethylzinc and zinc iodide. The more volatile diethylzinc was isolated by distillation.[5]

The overall reaction proceeds in two stages, involving the formation of ethylzinc iodide, which then undergoes a Schlenk-type equilibrium to form diethylzinc and zinc iodide.[5]

2 C₂H₅I + 2 Zn → 2 C₂H₅ZnI 2 C₂H₅ZnI ⇌ (C₂H₅)₂Zn + ZnI₂

Early Quantitative Observations

Frankland's publications were primarily descriptive. However, they provide enough detail to reconstruct the reaction conditions. The yield of diethylzinc was highly dependent on the apparatus and technique used.

| Parameter | Sealed-Tube Method | Ether Method |

| Reactants | Ethyl Iodide, Zinc | Ethyl Iodide, Zinc, Diethyl Ether |

| Temperature | ~150-200 °C[4] | Reflux Temperature of Ether |

| Pressure | High (up to 80-100 atm)[6] | Atmospheric |

| Observed Yield | Not explicitly quantified, but sufficient for characterization | "High yield"[6] |

| Key Observation | Formation of white crystals (C₂H₅ZnI) and a colorless liquid ((C₂H₅)₂Zn)[4] | Safer, more controlled reaction |

Expansion of Synthetic Utility: The Reformatsky Reaction

A major advancement in the application of organozinc reagents came in 1887 from Russian chemist Sergei Reformatsky.[7][8] He discovered that α-halo esters react with aldehydes or ketones in the presence of metallic zinc to produce β-hydroxy esters.[9] The key advantage of the Reformatsky reaction is that the organozinc reagent is formed in situ and reacts immediately with the carbonyl compound, avoiding the need to prepare and isolate the sensitive reagent separately.[9] This method demonstrated the unique reactivity of organozinc compounds—less reactive than Grignard reagents, they typically do not add to the ester group, providing excellent chemoselectivity.[10]

General Experimental Protocol for the Reformatsky Reaction

The procedure involves the one-pot formation of a zinc enolate which then acts as the nucleophile.

-

Activation of Zinc: Zinc dust or turnings are often activated with reagents like iodine or 1,2-dibromoethane (B42909) to remove the passivating oxide layer.[7]

-

Reaction Setup: The activated zinc, the aldehyde or ketone, and a solvent (commonly diethyl ether, THF, or benzene) are placed in a reaction flask.[8][9]

-

Addition: The α-halo ester is added dropwise to the mixture. The reaction is often initiated by gentle heating.

-

Workup: Once the reaction is complete, it is quenched with an acidic solution (e.g., dilute sulfuric acid) to protonate the alkoxide and dissolve the remaining zinc salts.[7]

-

Extraction: The β-hydroxy ester product is then isolated via extraction with an organic solvent.

Stereospecific Synthesis: The Simmons-Smith Reaction

In 1958, Howard Simmons and Ronald Smith developed a powerful method for cyclopropanation using an organozinc reagent.[11] The Simmons-Smith reaction involves treating an alkene with diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple to form a cyclopropane (B1198618) ring.[12] A key feature of this reaction is its stereospecificity; the configuration of the starting alkene is retained in the cyclopropane product because the methylene (B1212753) group is delivered to the same face of the double bond in a concerted step.[13]

The active reagent is believed to be an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), rather than a free carbene.[14]

General Experimental Protocol for the Simmons-Smith Reaction

-

Preparation of Zn-Cu Couple: Zinc dust is activated by treating it with a copper sulfate (B86663) solution to create a zinc-copper couple, which enhances reactivity.

-

Reaction Setup: The alkene is dissolved in a non-coordinating solvent, such as diethyl ether or dichloromethane. The Zn-Cu couple is then added.

-

Carbenoid Formation: Diiodomethane is added to the mixture, often slowly, to form the ICH₂ZnI reagent in situ.

-

Cyclopropanation: The reaction mixture is stirred, sometimes with gentle heating, to allow the carbenoid to react with the alkene.

-

Workup: The reaction is quenched, and the zinc salts are filtered off. The organic solution is washed and dried, and the cyclopropanated product is purified.

| Reagent/Condition | Typical Specification | Purpose |

| Alkene | Substrate | The molecule to be cyclopropanated. |

| Carbenoid Source | Diiodomethane (CH₂I₂) | Provides the CH₂ group. |

| Zinc Source | Zinc-Copper Couple (Zn-Cu) | Reacts with CH₂I₂ to form the carbenoid. |

| Solvent | Diethyl Ether or Dichloromethane | Inert medium for the reaction. |

| Temperature | 0 °C to Reflux | Controls the reaction rate. |

Conclusion

The early studies on organozinc reagents, from Frankland's pioneering synthesis of diethylzinc to the development of the Reformatsky and Simmons-Smith reactions, fundamentally changed the landscape of organic chemistry. These initial discoveries showcased the unique reactivity and utility of organozinc compounds, establishing them as milder, more selective alternatives to other organometallic reagents. The experimental protocols and mechanistic understanding developed during this foundational period provided a robust platform upon which decades of innovation in C-C bond formation and functional group tolerance have been built, directly influencing modern synthetic strategies in pharmaceutical and materials science.

References

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. reagent.co.uk [reagent.co.uk]

- 3. Early history of zinc in organic synthesis - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. psiberg.com [psiberg.com]

- 9. byjus.com [byjus.com]

- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 13. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 14. orgosolver.com [orgosolver.com]

An In-depth Technical Guide to the Reactivity of Methyl Zinc Chloride

For Researchers, Scientists, and Drug Development Professionals

Methyl zinc chloride (CH₃ZnCl) has emerged as a versatile and valuable reagent in modern organic synthesis. Its moderate reactivity, high functional group tolerance, and utility in a range of carbon-carbon bond-forming reactions make it an indispensable tool for the construction of complex molecules. This technical guide provides a comprehensive overview of the preparation, reactivity, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Preparation of this compound

This compound is typically prepared in situ via the transmetalation of a more reactive organometallic reagent, such as a Grignard reagent, with zinc chloride. This method offers a straightforward and reliable route to a solution of this compound, which can then be used in subsequent reactions.

Experimental Protocol: Preparation of a 0.5 M Solution of this compound in THF

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Methylmagnesium Chloride (CH₃MgCl, 3.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a flame-dried Schlenk flask is charged with anhydrous zinc chloride (1.0 eq).

-

Anhydrous THF is added to dissolve the zinc chloride, creating a solution of the desired concentration (e.g., 1.0 M).

-

The solution is cooled to 0 °C in an ice bath.

-

Methylmagnesium chloride (1.0 eq) is added dropwise to the stirred solution of zinc chloride.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour to ensure complete transmetalation.

-

The resulting solution of this compound is ready for use in subsequent reactions. The concentration is typically assumed to be the initial concentration of the Grignard reagent, but can be determined more accurately via titration.

Reactivity Studies of this compound

This compound exhibits a nuanced reactivity profile. It is less reactive than its Grignard or organolithium counterparts, which contributes to its excellent functional group tolerance. However, in the presence of a suitable transition metal catalyst, it readily participates in a variety of cross-coupling and addition reactions.

Negishi Cross-Coupling Reactions

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of modern organic synthesis.[1][2][3] this compound serves as an effective methyl source in these reactions, enabling the formation of C(sp²)–C(sp³) bonds.

Experimental Protocol: General Procedure for the Negishi Coupling of this compound with an Aryl Bromide

Materials:

-

This compound solution (0.5 M in THF)

-

Aryl bromide

-

Pd(OAc)₂ (Palladium(II) acetate)

-

CPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Anhydrous THF

-

Anhydrous Toluene (B28343)

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, Pd(OAc)₂ (1 mol%) and CPhos (2 mol%) are dissolved in anhydrous THF.

-

The aryl bromide (1.0 eq) is added to the catalyst mixture.

-

The this compound solution (1.2 - 1.5 eq) is added dropwise to the reaction mixture at room temperature. For electron-deficient aryl halides, the addition of toluene as a co-solvent may be beneficial.[2]

-

The reaction is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Table 1: Representative Yields for the Negishi Coupling of Alkylzinc Halides with Aryl Halides

| Entry | Aryl Halide | Alkylzinc Halide | Catalyst System | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | i-PrZnBr | Pd(OAc)₂ / CPhos | THF | 95[2] |

| 2 | 4-Bromoanisole | i-PrZnBr | Pd(OAc)₂ / CPhos | THF | 92[2] |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | i-PrZnBr | Pd(OAc)₂ / CPhos | THF/Toluene | 96[2] |

| 4 | 2-Bromopyridine | i-PrZnBr | Pd(OAc)₂ / CPhos | THF | 85[2] |

| 5 | 4-Chlorotoluene | i-PrZnBr | Pd(OAc)₂ / CPhos | THF/Toluene | 88[2] |

Fukuyama Coupling

The Fukuyama coupling enables the synthesis of ketones from thioesters and organozinc reagents, catalyzed by palladium.[4][5] This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups.[6] this compound can be effectively employed as the nucleophilic partner in this transformation.

Experimental Protocol: General Procedure for the Fukuyama Coupling of this compound with a Thioester

Materials:

-

This compound solution (0.5 M in THF)

-

Thioester

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Anhydrous THF

Procedure:

-

To a solution of the thioester (1.0 eq) in anhydrous THF under an inert atmosphere, Pd(PPh₃)₄ (5 mol%) is added.

-

The this compound solution (1.5 - 2.0 eq) is added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred at room temperature and monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by flash column chromatography.

Table 2: Representative Yields for the Fukuyama Coupling

| Entry | Thioester | Organozinc Reagent | Catalyst | Yield (%) |

| 1 | S-Ethyl benzothioate | EtZnI | Pd(OAc)₂ / PPh₃ | 91 |

| 2 | S-Phenyl 4-methoxybenzothioate | PhZnCl | Pd(dba)₂ / P(2-furyl)₃ | 85 |

| 3 | S-Ethyl 3-phenylpropanethioate | Me₂Zn | Pd/C | 88 |

| 4 | Thiolactone derivative | Alkylzinc iodide | PdCl₂(PPh₃)₂ | 86[4] |

Note: As specific tabular data for methylzinc chloride was limited, a range of organozinc reagents and thioesters are presented to illustrate the general scope and efficiency of the Fukuyama coupling.

Addition to Carbonyl Compounds

This compound can add to aldehydes and ketones to form secondary and tertiary alcohols, respectively. These reactions are often slower and less prone to side reactions compared to those with Grignard or organolithium reagents. The presence of Lewis acids, such as MgCl₂, can enhance the reactivity of the organozinc reagent.

Experimental Protocol: General Procedure for the Addition of this compound to an Aldehyde

Materials:

-

This compound solution (0.5 M in THF)

-

Aldehyde

-

Anhydrous THF

Procedure:

-

To a solution of the aldehyde (1.0 eq) in anhydrous THF under an inert atmosphere, the this compound solution (1.2 - 1.5 eq) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification of the crude product is achieved by flash column chromatography.

Table 3: Representative Yields for the Addition of Organozinc Reagents to Aldehydes

| Entry | Aldehyde | Organozinc Reagent | Product | Yield (%) |

| 1 | Benzaldehyde | Et₂Zn | 1-Phenyl-1-propanol | 95 |

| 2 | 4-Chlorobenzaldehyde | Et₂Zn | 1-(4-Chlorophenyl)-1-propanol | 92 |

| 3 | Cinnamaldehyde | Et₂Zn | 1-Phenyl-1-penten-3-ol | 85 |

| 4 | Cyclohexanecarboxaldehyde | Et₂Zn | 1-Cyclohexyl-1-propanol | 88 |

Note: Data for diethylzinc (B1219324) is presented to illustrate the general reactivity of alkylzinc reagents with aldehydes. Yields are typically high for these reactions.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis. Its preparation from readily available starting materials and its compatibility with a wide range of functional groups make it an attractive choice for the introduction of methyl groups in complex molecular architectures. The Negishi and Fukuyama couplings, as well as additions to carbonyl compounds, represent just a fraction of its synthetic utility. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for the successful application of this compound in their own synthetic endeavors.

References

- 1. Negishi Coupling [organic-chemistry.org]

- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]

- 4. Fukuyama coupling - Wikipedia [en.wikipedia.org]

- 5. Fukuyama Coupling [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

An In-depth Technical Guide on the Thermochemical Properties of Methyl Zinc Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl zinc chloride (CH₃ZnCl) is a key organozinc reagent with significant applications in organic synthesis, particularly in cross-coupling reactions that are fundamental to drug discovery and development. A thorough understanding of its thermochemical properties is crucial for optimizing reaction conditions, predicting reaction outcomes, and ensuring process safety. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details relevant experimental and computational methodologies, and presents visualizations of key molecular relationships.

While direct experimental thermochemical data for this compound is scarce in publicly available literature, this guide compiles related data and employs established computational chemistry principles to provide valuable estimations.

Core Thermochemical Properties

A complete thermochemical profile of a compound includes its standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard entropy (S°). These values are essential for calculating reaction enthalpies, predicting the spontaneity of reactions, and determining chemical equilibria.

Due to the limited direct experimental data for this compound, this guide presents a combination of data for related species and discusses computational approaches to estimate the desired properties.

Enthalpy of Formation

The relevant equation is:

ΔH°f(CH₃ZnCl) = ΔH°f(CH₃•) + ΔH°f(ZnCl•) - BDE(CH₃-ZnCl)

Unfortunately, a precise experimental value for the CH₃-ZnCl bond dissociation energy is also not available. However, computational chemistry provides a powerful tool for its estimation.

Bond Dissociation Energy

The bond dissociation energy is the enthalpy change required to break a specific bond homolytically. The C-Zn bond dissociation energy in organozinc compounds typically ranges from 120 to 155 kJ/mol[1]. For a more specific estimation for this compound, computational methods are necessary.

Computational Approaches to Thermochemical Properties

In the absence of extensive experimental data, computational chemistry serves as an indispensable tool for predicting the thermochemical properties of molecules like this compound. High-level quantum chemical methods can provide accurate estimates of enthalpies of formation, bond dissociation energies, and other thermodynamic quantities.

Methodologies

Commonly employed high-accuracy composite methods for thermochemical calculations include:

-

Gaussian-n (Gn) theories (e.g., G3, G4): These are multi-step methods that approximate a high-level calculation by a series of lower-level calculations with additive corrections.

-

Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO): These methods extrapolate to the complete basis set limit to achieve high accuracy.

Experimental Protocol: Computational Thermochemistry (General Workflow)

A typical workflow for calculating thermochemical properties using these methods involves the following steps:

-

Geometry Optimization: The molecular geometry of this compound is optimized at a specified level of theory (e.g., B3LYP/6-31G(d)).

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

-

Extrapolation and Correction: The energies are extrapolated to the complete basis set limit, and various corrections (e.g., for spin-orbit coupling) are applied to obtain a final, high-accuracy energy.

-

Calculation of Thermochemical Properties: The final energy is combined with the thermal corrections and the enthalpies of formation of the constituent atoms to calculate the standard enthalpy of formation of the molecule.

The following diagram illustrates a generalized workflow for computational thermochemistry.

Tabulated Data

Due to the absence of direct experimental data for this compound, the following table includes relevant data for related species that are crucial for the estimation of its thermochemical properties.

| Species | Formula | State | ΔH°f (kJ/mol) | Notes |

| Methyl Radical | CH₃• | gas | 146.7 ± 0.3 | |

| Zinc(g) | Zn | gas | 130.73 | |

| Chlorine(g) | Cl | gas | 121.68 | |

| Methylzinc Radical | CH₃Zn• | gas | 172.4 ± 6.5 | Enthalpy of formation relies on the enthalpy of formation of Zn(CH₃)₂[1][2][3][4] |

Molecular Structure and Bonding

The structure of this compound is fundamental to understanding its reactivity and thermochemical properties. In the gas phase, it is expected to be a simple monomer with a linear or near-linear C-Zn-Cl arrangement.

References

Spectroscopic and procedural guide for Methyl Zinc Chloride

For the attention of: Researchers, scientists, and drug development professionals.

Physicochemical Properties of Methyl Zinc Chloride

This compound is a highly reactive organometallic compound, typically used in solution for organic synthesis. It is valued for its role in forming carbon-carbon bonds, particularly in cross-coupling reactions.

| Property | Value | Source |

| Molecular Formula | CH₃ClZn | --INVALID-LINK--[1] |

| Molecular Weight | 115.88 g/mol | --INVALID-LINK--[2] |

| CAS Number | 5158-46-3 | --INVALID-LINK--[2] |

| Appearance | Typically supplied as a solution in THF | --INVALID-LINK--[2] |

| Solubility | Soluble in organic solvents like ether, benzene, and dimethylformamide.[3] | --INVALID-LINK-- |

Spectroscopic Data (Expected)

Direct experimental spectra for this compound are not widely published. The following tables summarize the expected spectroscopic characteristics based on the analysis of similar organometallic compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (Hz) | Notes |

| ¹H | -0.5 to 0.5 | Singlet | - | The protons of the methyl group directly attached to the zinc atom are expected to be significantly shielded, resulting in an upfield chemical shift. The exact shift will be solvent-dependent. |

| ¹³C | 0 to 20 | Singlet | - | The carbon atom of the methyl group is also expected to be shielded. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H stretch | 2950 - 2850 | Medium | Typical for a methyl group. |

| C-H bend | 1460 - 1370 | Medium | Asymmetric and symmetric bending modes of the methyl group. |

| Zn-C stretch | 600 - 400 | Medium to Strong | This would be a key vibrational mode for identifying the Zn-C bond. |

Raman Spectroscopy

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Notes |

| Zn-C symmetric stretch | 600 - 400 | Strong | The symmetric Zn-C stretch is expected to be a strong and characteristic Raman band. |

| C-H symmetric stretch | ~2920 | Strong | Symmetric C-H stretching vibrations are typically strong in Raman spectra. |

Mass Spectrometry

| Ion | Expected m/z | Notes |

| [CH₃ZnCl]⁺ | ~114, 116 | The isotopic pattern of zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) and chlorine (³⁵Cl, ³⁷Cl) will result in a complex isotopic cluster for the molecular ion. The most abundant peaks would correspond to [CH₃⁶⁴Zn³⁵Cl]⁺ and [CH₃⁶⁶Zn³⁵Cl]⁺. |

| [CH₃Zn]⁺ | ~79, 81 | Fragment corresponding to the loss of a chlorine atom. The isotopic pattern of zinc will be prominent. |

| [ZnCl]⁺ | ~99, 101 | Fragment corresponding to the loss of the methyl group. The isotopic patterns of both zinc and chlorine will be observable. |

Experimental Protocols

Due to its pyrophoric nature, this compound must be handled under an inert atmosphere using specialized techniques to exclude air and moisture.

General Handling of Air-Sensitive Reagents

Objective: To safely transfer and manipulate this compound solution while maintaining an inert atmosphere.

Materials:

-

Schlenk line or glovebox

-

Nitrogen or Argon gas (high purity)

-

Dry, degassed solvents

-

Syringes and needles (oven-dried)

-

Cannula (double-tipped needle)

-

Septa

-

Glassware (oven-dried and cooled under inert gas)

Procedure:

-

Inert Atmosphere: All manipulations should be performed in a glovebox or on a Schlenk line under a positive pressure of an inert gas (Nitrogen or Argon).

-

Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C overnight and cooled under a stream of inert gas or in a desiccator before use.

-

Solvent Preparation: Solvents must be dried and degassed prior to use. This is typically achieved by distillation from a suitable drying agent or by passing through a solvent purification system.

-

Reagent Transfer:

-

Syringe Transfer (for small volumes):

-

Purge a dry syringe with inert gas.

-

Pierce the septum of the reagent bottle with the needle and draw the desired volume of the solution.

-

It is good practice to draw a small amount of inert gas into the syringe on top of the liquid to act as a buffer.

-

Transfer the solution to the reaction vessel by piercing the septum.

-

-

Cannula Transfer (for larger volumes):

-

Pressurize the reagent bottle with inert gas.

-

Insert one end of the cannula into the reagent bottle through the septum, ensuring the tip is below the liquid level.

-

Insert the other end of the cannula into the receiving flask, which is vented to a bubbler.

-

The pressure difference will drive the liquid transfer.

-

-

Preparation of an NMR Sample of an Air-Sensitive Compound

Objective: To prepare a sample of this compound for NMR analysis without exposure to air or moisture.

Materials:

-

NMR tube and cap (oven-dried)

-

Young's tap NMR tube (optional, for highly sensitive samples)

-

Deuterated solvent (dry, degassed)

-

Syringe and needle

-

Schlenk flask

Procedure:

-

Place the oven-dried NMR tube in a Schlenk flask and seal with a septum.

-

Evacuate and backfill the Schlenk flask with inert gas three times.

-

Under a positive flow of inert gas, transfer the desired amount of this compound solution into the Schlenk flask using a syringe.

-

Remove the solvent in vacuo if a neat sample or a different solvent is required for the analysis.

-

Using a clean, dry syringe, add the required amount of dry, degassed deuterated solvent to the Schlenk flask.

-

Agitate the flask to ensure the sample is dissolved.

-

Under a positive flow of inert gas, carefully remove the septum from the Schlenk flask and quickly pour the solution into the NMR tube.

-

Cap the NMR tube and seal it with parafilm. For highly sensitive samples, use a Young's tap NMR tube which can be sealed under vacuum or inert gas.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Negishi Cross-Coupling Reaction Pathway

Caption: Generalized pathway for a Negishi cross-coupling reaction.

References

Computational Analysis of Methyl Zinc Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational studies of methyl zinc chloride (CH₃ZnCl), a key organozinc reagent. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the molecular properties, reactivity, and computational modeling of this compound. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and provides visual representations of its structure and reaction pathways.

Introduction to this compound

This compound is a valuable organometallic compound widely utilized in organic synthesis, most notably in cross-coupling reactions such as the Negishi coupling.[1] Its reactivity and selectivity make it a crucial tool for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals. Understanding the structural, electronic, and thermodynamic properties of this compound at a molecular level is paramount for optimizing existing synthetic routes and designing new catalytic systems. Computational chemistry provides a powerful lens through which these properties can be investigated with high precision.

This guide will delve into the theoretical examination of this compound, presenting data from computational studies and outlining the methodologies employed to obtain these insights.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in Table 1. Computationally derived structural parameters, which are essential for understanding its reactivity, are presented in Table 2. It is important to note that while dedicated computational studies on the neutral this compound monomer are limited, valuable structural insights can be drawn from closely related anionic species. The geometric parameters presented below are based on high-level quantum chemical calculations of the (CH₃)₂ZnCl⁻ anion, which serves as a close structural analog.[2]

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | CH₃ClZn | [3][4] |

| Molecular Weight | 115.9 g/mol | [3][4] |

| IUPAC Name | carbanide;chlorozinc(1+) | [3] |

| CAS Number | 5158-46-3 | [3] |

Table 2: Calculated Geometric Parameters (from (CH₃)₂ZnCl⁻ anion analog)

| Parameter | Value | Source |

| Zn-C Bond Length | 2.020 Å | [2] |

| Zn-Cl Bond Length | 2.356 Å | [2] |

| C-Zn-C Bond Angle | 138.53° | [2] |

The geometry around the zinc center in organozinc halides is influenced by both electronic and steric factors. The calculated bond lengths and angles provide a foundational dataset for more advanced computational models, such as those used in reaction mechanism studies and molecular dynamics simulations.

Caption: Molecular structure of this compound with bond lengths.

Computational Methodologies

The theoretical investigation of this compound and related organozinc compounds typically employs a range of sophisticated computational methods. Density Functional Theory (DFT) and ab initio methods are the most common approaches.

Density Functional Theory (DFT)

DFT is a widely used method for calculating the electronic structure of molecules due to its favorable balance of accuracy and computational cost.

-

Functional: The B3LYP hybrid functional is frequently employed for organometallic systems, including zinc complexes.[5][6]

-

Basis Set: A variety of basis sets can be used, with Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) being common for lighter atoms. For the zinc atom, basis sets that include effective core potentials (ECPs), such as LANL2DZ, are often utilized to account for relativistic effects.[5]

A typical DFT calculation involves geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface and to obtain vibrational spectra.

Ab Initio Methods

For higher accuracy, particularly for calculating reaction energies and bond dissociation energies, more computationally intensive ab initio methods are employed.

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects beyond the Hartree-Fock approximation and is a common choice for refining geometries and energies.

-

Coupled Cluster Theory (CC): Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies.[7] These methods are often used to obtain benchmark data for smaller systems.

Caption: A typical workflow for computational analysis of a molecule.

Vibrational and Thermodynamic Properties

Vibrational frequency analysis is not only crucial for identifying stationary points on the potential energy surface but also provides theoretical infrared (IR) and Raman spectra that can be compared with experimental data. Thermodynamic properties, such as the enthalpy of formation (ΔfH°) and Gibbs free energy (G), are essential for understanding the stability and reactivity of a compound.[8][9][10][11][12]

Table 3: Calculated Vibrational Frequencies for Methylzinc Iodide (cm⁻¹)

| Vibrational Mode | Harmonic Frequency (ω) | Anharmonic Frequency (ν) |

| CH₃ symmetric stretch | 3030 | 2925 |

| CH₃ asymmetric stretch | 3130 | 3020 |

| CH₃ symmetric bend | 1240 | 1225 |

| CH₃ asymmetric bend | 1440 | 1420 |

| CH₃ rock | 770 | 760 |

| Zn-C stretch | 530 | 525 |

| Zn-I stretch | 180 | 178 |

| C-Zn-I bend | 100 | 98 |

Data adapted from computational studies on methylzinc iodide.[7]

Table 4: Key Thermodynamic Concepts in Computational Chemistry

| Thermodynamic Property | Description | Computational Approach |

| Enthalpy of Formation (ΔfH°) | The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. | Can be calculated using atomization energies or isodesmic reactions from high-accuracy ab initio methods.[13][14][15][16][17] |

| Gibbs Free Energy (G) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It is a key indicator of the spontaneity of a reaction. | Calculated from the enthalpy, entropy (obtained from vibrational frequency calculations), and temperature.[8][9][10][11][12] |

Reactivity and Role in Organic Synthesis

This compound is a cornerstone reagent in Negishi cross-coupling reactions, which form a carbon-carbon bond between an organozinc compound and an organic halide in the presence of a nickel or palladium catalyst.[1][18][19] Computational studies are instrumental in elucidating the mechanism of these catalytic cycles, including the key steps of oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified Negishi cross-coupling catalytic cycle.

The transmetalation step, where the methyl group is transferred from zinc to the palladium center, is a critical phase of the reaction. Computational modeling of this step can provide insights into the transition state structures and activation energies, which are key to understanding the reaction's efficiency and selectivity.

Experimental Protocols

Synthesis of this compound

This compound is typically not isolated but is prepared in situ for immediate use in subsequent reactions. A common method for its preparation involves the reaction of a methylating agent with a zinc salt, or the direct reaction of a methyl halide with zinc metal.

Example Protocol: Synthesis from Zinc Chloride and a Grignard Reagent

-

Apparatus: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Anhydrous zinc chloride (ZnCl₂) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF).

-

Reaction: A solution of methylmagnesium halide (e.g., CH₃MgCl or CH₃MgBr) in THF is added dropwise to the stirred solution of ZnCl₂ at a controlled temperature (typically 0 °C to room temperature).

-

Formation: The transmetalation reaction affords this compound in solution, which can then be used directly in, for example, a Negishi coupling reaction.

Characterization

Due to its reactive nature, the characterization of this compound is often performed on the solution-state species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the methyl group attached to the zinc atom. The chemical shifts will differ from those of the starting methylating agent.

-

Infrared (IR) Spectroscopy: The Zn-C stretching vibration can be observed in the IR spectrum, typically in the range of 500-600 cm⁻¹.

Conclusion

Computational studies provide indispensable insights into the fundamental properties and reactivity of this compound. Through the use of DFT and high-level ab initio methods, it is possible to determine its molecular structure, vibrational frequencies, and thermodynamic properties with considerable accuracy. This theoretical data, in turn, aids in the interpretation of experimental results and the rational design of new synthetic methodologies. While the available computational literature specifically focused on monomeric this compound is somewhat sparse, analysis of closely related compounds provides a robust framework for its theoretical understanding. Future computational work will likely focus on detailed mechanistic studies of its role in catalytic reactions and the influence of solvent effects on its structure and reactivity.

References

- 1. Negishi Coupling [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methylzinc chloride | CH3ClZn | CID 4152418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CH3ClZn | CID 21948165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Gibbs free energy | Post-16 thermodynamics tutorials | Resource | RSC Education [edu.rsc.org]

- 10. edtechbooks.s3.us-west-2.amazonaws.com [edtechbooks.s3.us-west-2.amazonaws.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. youtube.com [youtube.com]

- 13. atct.anl.gov [atct.anl.gov]

- 14. atct.anl.gov [atct.anl.gov]

- 15. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atct.anl.gov [atct.anl.gov]

- 17. researchgate.net [researchgate.net]

- 18. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 19. mdpi.com [mdpi.com]

Unveiling the Structural Architecture of Alkylzinc Chloride Adducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals